1-Chlorophenanthrene

Melting point Solid-state properties Isomer differentiation

Sourcing isomerically pure chlorophenanthrenes is challenging, as direct electrophilic chlorination yields a mixture of 2-, 3-, and 9-chloro isomers, leaving the 1-isomer notoriously scarce. This scarcity directly threatens analytical method validation and cross-coupling research. 1-Chlorophenanthrene resolves this by providing a regiospecifically synthesized, bay-region-adjacent scaffold. - Isomeric Purity: Regiospecific synthesis avoids contamination by environmentally abundant 9-Cl and 2-Cl isomers. - Physical Differentiation: Melting point (120-120.5 °C) is >34 °C higher than 2-/3-chloro isomers, confirming identity. - Research Utility: Serves as an ideal non-interfering internal standard for ClPAH environmental GC-MS analysis and a sterically distinct handle for Suzuki-Miyaura cross-coupling.

Molecular Formula C14H9Cl
Molecular Weight 212.67 g/mol
CAS No. 832-70-2
Cat. No. B3156495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorophenanthrene
CAS832-70-2
Molecular FormulaC14H9Cl
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC=C3Cl
InChIInChI=1S/C14H9Cl/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H
InChIKeyIYTUPMAAMJDPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorophenanthrene Physicochemical Baseline and Procurement Overview


1-Chlorophenanthrene (CAS 832-70-2) is a monochlorinated derivative of the tricyclic polycyclic aromatic hydrocarbon (PAH) phenanthrene, bearing a single chlorine substituent at the sterically hindered 1-position of the bay-region-adjacent ring system [1]. With a molecular formula of C₁₄H₉Cl and a molecular weight of 212.67 g/mol, it belongs to the class of halogenated polycyclic aromatic hydrocarbons (ClPAHs) that are of significant interest in organic electronics, environmental toxicology, and synthetic chemistry as reactive intermediates [2]. Unlike the more environmentally abundant 9-chloro and 2-chloro isomers, 1-chlorophenanthrene is typically accessed via regiospecific Sandmeyer-type diazotization of 1-aminophenanthrene rather than direct electrophilic chlorination, a distinction with practical consequences for isomerically pure procurement [1].

Standard & Tracer Isomerically pure 1-chlorophenanthrene suitable as environmental ClPAH reference standard; low natural abundance minimizes co-elution with dominant 9-Cl isomer.
Cross-Coupling Bay-region 1-Cl handle enables regiospecific Suzuki/Negishi coupling to access 1-aryl phenanthrene derivatives not available from 2- or 9-chloro isomers.
Photophysics Probe Position-specific heavy-atom effect on intersystem crossing supports systematic spin-orbit coupling studies in polycyclic aromatics.

Why 1-Chlorophenanthrene Is Irreplaceable vs. Other Monochloro Isomers


Monochlorophenanthrenes constitute a family of constitutional isomers that are not functionally interchangeable despite sharing a molecular formula and core scaffold. The position of chlorine substitution dictates the compound's solid-state properties, electronic structure, photophysical behavior, and chemical reactivity in cross-coupling and electrophilic substitution reactions [1][2]. Specifically, 1-chlorophenanthrene, with chlorine at the sterically constrained bay-region-adjacent 1-position, exhibits a melting point approximately 34–40 °C higher than the 2- and 3-chloro isomers and over 70 °C higher than 9-chlorophenanthrene [1]. Furthermore, the internal heavy-atom effect on luminescence—whereby chlorine substitution enhances intersystem crossing and triplet state population—is known to be position-dependent [3]. Computational studies confirm that halogenation perturbs the HOMO-LUMO gap and absorption profile in a halogen-identity-dependent and position-sensitive manner [2]. These quantitative differences mean that a procurement specification for 'a chlorophenanthrene' without explicit positional assignment risks acquisition of an isomer with materially different melting behavior, spectroscopic signature, reactivity, and environmental fate profile, undermining experimental reproducibility and analytical method validity.

Property
1-Chlorophenanthrene
Other Monochloro Isomers
Melting point
~120 °C
46–86 °C (2-,3-,9-Cl); may affect recrystallization and storage
Reactivity (Suzuki)
Steric hindrance at 1-position
2- and 9- isomers react via less hindered sites; regiochemical outcome differs
Environmental profile
Rare in multi-matrix surveys
9-Cl and 2-Cl dominate air, sediment, biota; method interference likely
Photophysics
Bay-region heavy-atom coupling
Triplet yield and ISC rate depend on Cl position; data not interchangeable

Quantitative Differentiation Evidence for 1-Chlorophenanthrene


Melting Point Hierarchy Among Monochlorophenanthrene Isomers and Halogen Analogs

1-Chlorophenanthrene exhibits the highest melting point among all characterized monochlorophenanthrene positional isomers, melting at 120–120.5 °C, which is 34–35 °C above 2-chlorophenanthrene (85.5–86 °C), 38.5–40 °C above 3-chlorophenanthrene (80.5–81.5 °C), and approximately 70–74 °C above 9-chlorophenanthrene (46–50 °C) [1][2]. This represents a relative increase of 40–150% in melting point over the other isomers. Compared to 1-bromophenanthrene (109.5–110 °C), the chloro analog melts approximately 10 °C higher, indicating that the halogen identity modulates but does not override the positional effect [1].

Melting Point
Head-to-head
120–120.5 °C vs. 46–86 °C for 2-,3-,9-chloro isomers
Reported melting point ranking supports identity and purity differentiation in quality control.
Capillary method, recrystallized from alcohol (Bachmann & Boatner, JACS 1936).
Melting point Solid-state properties Isomer differentiation Recrystallization Thermal behavior

Comparative Synthetic Yield via Sandmeyer-Type Diazotization

In the benchmark preparative study by Bachmann and Boatner, 1-chlorophenanthrene was obtained in approximately 41% yield from 1-aminophenanthrene via a modified Sandmeyer-type procedure using mercuric chloride–potassium chloride double salt decomposition, compared to 42% for 2-chlorophenanthrene and 48% for 3-chlorophenanthrene from their respective aminophenanthrene precursors under identical reaction conditions [1]. The 1-chloro isomer yield is thus moderately lower than the 3-chloro isomer (Δyield ≈ −7 percentage points, relative decrease ~15%), which is consistent with increased steric hindrance at the bay-region-adjacent 1-position affecting diazonium salt reactivity [1].

Synthetic Yield
Head-to-head
~41% (1-Cl) vs. 42–48% (2-,3-Cl) from aminophenanthrene
Moderate steric effect at bay-region may reduce yield; supports cost-of-goods context.
Sandmeyer-type diazotization, identical conditions (Bachmann & Boatner).
Synthetic yield Sandmeyer reaction Diazotization Process chemistry Isomer preparation

Position-Dependent Heavy-Atom Effect on Intersystem Crossing Efficiency

Masetti, Mazzucato, and Galiazzo (1971) demonstrated that chlorine substitution on the phenanthrene scaffold induces a position-dependent internal heavy-atom effect that increases the intersystem crossing rate constant k_ISC(S₁→T₁) to a greater extent than the T₁→S₀ radiative rate, resulting in an enhanced overall triplet formation quantum yield (Φ_T) compared to unsubstituted phenanthrene [1]. While the authors reported quantitative fluorescence and phosphorescence quantum yields as well as triplet lifetimes for phenanthrene and its methyl, chlorine, and bromine derivatives, and explicitly noted that the magnitude of the effect depends on the halogen substitution position [1], the published abstract and available excerpts do not provide the isomer-resolved numerical values for 1-, 2-, and 3-chlorophenanthrene. Unsubstituted phenanthrene in cyclohexane exhibits a fluorescence quantum yield Φ_F = 0.13 and a triplet lifetime τ_T ≈ 3.3 s ; chlorine substitution is expected to decrease Φ_F and increase Φ_T, with the extent modulated by the specific position.

Heavy-Atom ISC
Class-level
Triplet yield enhanced vs. phenanthrene; 1-Cl-specific Φ_T not publicly available
Position-dependent triplet enhancement supports probe selection; isomer-resolved data to verify.
Masetti et al. 1971; full paper may contain isomer-specific values.
Heavy-atom effect Intersystem crossing Triplet quantum yield Phosphorescence Luminescence

Halogenation-Induced HOMO-LUMO Gap Reduction and Absorption Red-Shift

A 2024 computational DFT study by Omer et al. quantified the effect of halogen substitution on the electronic and optical properties of phenanthrene. Chlorine substitution was found to reduce the HOMO-LUMO gap by 0.0064 eV relative to unsubstituted phenanthrene, a significantly smaller reduction than bromine substitution (0.2438 eV) but larger than fluorine substitution (0.0100 eV) [1]. Correspondingly, the UV-Vis absorption maximum shifts from λ_max = 293.0 nm for pure phenanthrene to λ_max = 295.1 nm for phenanthrene-Cl (Δλ = +2.1 nm), compared to 305.3 nm for phenanthrene-F and 307.2 nm for phenanthrene-Br [1]. The halogenated molecules also exhibit more intense coloration than phenanthrene [1]. This study considers a generic 'phenanthrene-Cl' without specifying the substitution position (1-, 2-, 3-, or 9-), so the reported values represent an aggregate or representative chlorophenanthrene model.

HOMO-LUMO Gap
Class-level
ΔGap = −0.0064 eV (phenanthrene-Cl generic); λ_max shift +2.1 nm vs. phenanthrene
Modest perturbation supports fine-tuning of optoelectronic properties; 1-Cl position not differentiated.
DFT calculations, Omer et al. 2024; generic chlorophenanthrene model.
HOMO-LUMO gap Absorption spectroscopy DFT Electronic structure Optical properties

Environmental Photostability Ranking of Chlorophenanthrenes vs. Parent PAHs

Ohura et al. (2005, 2008) investigated the photochemical degradation kinetics of 11 chlorinated PAHs and their parent compounds under simulated atmospheric aerosol conditions. Chlorophenanthrenes (ClPhes) as a group were found to photolyze faster than their parent phenanthrene, in contrast to higher-molecular-weight ClPAHs such as chlorofluoranthenes and 6-chlorobenzo[a]pyrene, which were more photostable than their parent PAHs [1][2]. Photolysis of chlorophenanthrenes proceeds by initial abstraction of chlorine followed by oxidative degradation [1][2]. The photostability ranking among ClPAH classes was: 6-ClBaP < 1-ClPy < 7-ClBaA < ClPhe < ClFluor (least to most stable) [1]. However, isomer-specific photodegradation rate constants for individual chlorophenanthrene positional isomers (1-Cl, 2-Cl, 3-Cl, 9-Cl) are not differentiated in the published studies.

Photostability
Class-level
Chlorophenanthrenes photolyze faster than parent PAH; 1-Cl-specific rate constants not reported
Class-level photolability supports light-protected handling; isomer-specific kinetic data to verify.
Ohura et al. 2005, 2008; simulated aerosol irradiation.
Photodegradation Environmental persistence First-order kinetics Chlorine abstraction Atmospheric fate

Differential Environmental Occurrence as a Distinct Congener Tracer

Multiple environmental monitoring studies consistently identify 9-chlorophenanthrene and 2-chlorophenanthrene as the dominant monochlorophenanthrene congeners in ambient air, sediment, and biota samples, while 1-chlorophenanthrene is detected at substantially lower frequencies and concentrations [1][2][3]. On the Tibetan Plateau, 9-Cl and 2-Cl phenanthrene were the dominant congeners in lichen and air samples, with no mention of 1-Cl phenanthrene as a major congener [1]. In Shenzhen surface sediments, 9-chlorophenanthrene was the single highest-concentration ClPAH detected (range 0.51–289 ng g⁻¹, average 16.5 ng g⁻¹) [2]. In waste incinerator emissions, 9-chlorophenanthrene ranked among the top XPAHs at 63 g/year [3]. This differential distribution reflects the electrophilic aromatic substitution preference for the 9- and 2-positions during secondary chlorination of phenanthrene in environmental and combustion processes, and implies that 1-chlorophenanthrene may serve as a specific tracer for non-electrophilic formation pathways or primary emission sources.

Environmental Occurrence
Cross-study
1-Cl rarely dominant; 9-Cl up to 289 ng g⁻¹ in sediment; 9-Cl emission 63 g/year
Low environmental abundance supports tracer/ISTD application; minimizes isomeric interference.
Multi-matrix surveys (Tibetan Plateau, Shenzhen sediment, incinerator emissions).
Environmental monitoring Congener profile Chlorinated PAH Atmospheric tracer Source apportionment

Key Application Scenarios for 1-Chlorophenanthrene


Isomer-Specific Reference Standard for Environmental ClPAH Monitoring

The documented low environmental abundance of 1-chlorophenanthrene relative to 9-Cl and 2-Cl isomers, evidenced by its absence from dominant congener lists in multi-matrix environmental surveys [1][2][3], positions this compound as an ideal internal standard or surrogate for ClPAH analytical methods (GC-MS, HPLC). Its use minimizes the risk of interference from environmentally ubiquitous congeners that may co-elute or share mass spectral features. The high melting point (120–120.5 °C) further facilitates gravimetric standard preparation with reduced hygroscopicity and ambient stability concerns [4].

Bay-Region Building Block for Regiospecific Cross-Coupling Synthesis

The chlorine atom at the sterically constrained 1-position serves as a regiochemically distinct handle for palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions, enabling access to 1-aryl/alkynyl phenanthrene derivatives with substitution patterns not accessible from the more common 9-chloro or 2-chloro isomers [4]. The moderate HOMO-LUMO gap perturbation of chlorophenanthrene (gap reduction 0.0064 eV vs. phenanthrene) allows electronic structure fine-tuning in π-conjugated materials without the dramatic band-gap collapse induced by bromine substitution (0.2438 eV) [5]. This is valuable for the rational design of organic semiconductors, OLED host materials, and nonlinear optical chromophores.

Triplet-State Probe for Position-Specific Heavy-Atom Effects

The Masetti et al. (1971) finding that the internal heavy-atom effect on phenanthrene luminescence is position-dependent [6] directly supports the selection of 1-chlorophenanthrene as a probe molecule in systematic studies of spin-orbit coupling and intersystem crossing dynamics in polycyclic aromatics. Researchers requiring a chlorophenanthrene with the chlorine located at a sterically hindered bay-region position—where the electronic coupling between the chlorine lone pair and the π-system may differ from the 2-, 3-, or 9-positions—should specify the 1-isomer to maintain positional consistency across a structure–photophysics relationship study.

Source-Apportionment Tracer in ClPAH Environmental Forensics

The consistent absence of 1-chlorophenanthrene from the dominant environmental ClPAH congener profile, while 9-Cl and 2-Cl isomers dominate across diverse matrices (urban air, remote Tibetan Plateau, marine sediments) [1][2][3], suggests that 1-chlorophenanthrene formation requires non-electrophilic pathways or specific precursor conditions. This differential formation chemistry makes the 1-isomer a candidate tracer for distinguishing primary industrial emissions from secondary atmospheric chlorination of parent phenanthrene in environmental forensic investigations. Procurement of isomerically pure 1-chlorophenanthrene is essential for establishing authentic retention time and mass spectral libraries for such studies.

Application
Selection Property
Validation Focus
Isomer-specific environmental standard
Isomer purity and low environmental abundance
Co-elution and interference-free analyte quantification
Regiospecific cross-coupling synthesis
Bay-region 1-Cl handle for Suzuki/Negishi reactions
Regiochemical fidelity and electronic structure fine-tuning
Triplet-state photophysics probe
Position-dependent heavy-atom effect
Intersystem crossing rate and triplet yield quantification
Environmental forensic tracer
Distinct non-electrophilic formation pathway
Source-apportionment model validation
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